molecular formula C13H20O2 B14354513 2-Butyl-3,5,6-trimethylbenzene-1,4-diol CAS No. 91668-68-7

2-Butyl-3,5,6-trimethylbenzene-1,4-diol

Cat. No.: B14354513
CAS No.: 91668-68-7
M. Wt: 208.30 g/mol
InChI Key: OQSVDNYWBKTPMH-UHFFFAOYSA-N
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Description

2-Butyl-3,5,6-trimethylbenzene-1,4-diol is a high-purity alkylated benzene-1,4-diol of significant interest in toxicological and chemical stability research. This compound serves as a valuable model for studying the behavior of redox-cycling phenols in in vitro systems. Researchers utilize it to investigate critical challenges in laboratory settings, such as volatile organic compound cross-contamination between culture wells and the subsequent underestimation of true cytotoxic potential . The instability of phenolic compounds, leading to auto-oxidation and the formation of various degradation products, is a key area of study, as these processes directly impact the assessment of cellular toxicity . Its structural similarity to trimethylhydroquinone (TMHQ) makes it particularly relevant for probing the physicochemical basis of phenol-induced hepatotoxicity and oxidative stress responses in assays like the HepG2 BAC-GFP SRXN1 and Nrf2 CALUX reporter gene assays . When working with this compound, researchers are advised to employ specific methodological controls, such as gas-impermeable plastic seals on multi-well plates, to prevent artifactual results caused by volatility and degradation, thereby ensuring a more reliable in vitro assessment . This product is strictly for research applications in a controlled laboratory environment. For Research Use Only. Not for human, therapeutic, or diagnostic use.

Properties

CAS No.

91668-68-7

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

2-butyl-3,5,6-trimethylbenzene-1,4-diol

InChI

InChI=1S/C13H20O2/c1-5-6-7-11-10(4)12(14)8(2)9(3)13(11)15/h14-15H,5-7H2,1-4H3

InChI Key

OQSVDNYWBKTPMH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C(=C1C)O)C)C)O

Origin of Product

United States

Synthetic Methodologies for 2 Butyl 3,5,6 Trimethylbenzene 1,4 Diol

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. wikipedia.orgias.ac.in For 2-butyl-3,5,6-trimethylbenzene-1,4-diol, the analysis suggests several potential pathways centered on how and when the alkyl groups and hydroxyl groups are introduced.

A primary retrosynthetic disconnection involves the oxidation state of the hydroquinone (B1673460), leading back to the corresponding p-benzoquinone. Further disconnection of the carbon-carbon bonds between the alkyl groups and the aromatic ring points to key precursors such as trimethylphenol or trimethylbenzene.

Table 1: Key Precursors and Potential Retrosynthetic Pathways
Key PrecursorRetrosynthetic ApproachKey Transformation Steps
2,3,5-TrimethylphenolAlkylation followed by oxidation/reduction1. Butylation (or Acylation/Reduction) 2. Oxidation to Quinone 3. Reduction to Hydroquinone
2,3,6-Trimethylphenol (B1330405)Alkylation followed by oxidation/reduction1. Butylation (or Acylation/Reduction) 2. Oxidation to Quinone 3. Reduction to Hydroquinone
1,2,4-Trimethylbenzene (Pseudocumene)Alkylation followed by functional group introduction1. Butylation (or Acylation/Reduction) 2. Nitration -> Reduction -> Diazotization -> Hydrolysis (to introduce one OH) 3. Oxidation/Hydroxylation (to introduce second OH)

The incorporation of the butyl and three methyl groups onto a benzene (B151609) ring is typically achieved through electrophilic aromatic substitution.

Starting from a Trimethylated Precursor : A common strategy involves starting with a commercially available trimethylphenol isomer, such as 2,3,6-trimethylphenol or 2,3,5-trimethylphenol. google.comwikipedia.org The remaining butyl group must then be introduced. Direct Friedel-Crafts alkylation using a butyl halide (e.g., 1-chlorobutane) and a Lewis acid catalyst can be employed. However, this reaction is susceptible to carbocation rearrangements, potentially leading to the incorporation of a sec-butyl group instead of the desired n-butyl group.

Acylation-Reduction Sequence : To circumvent the issue of rearrangement, a two-step Friedel-Crafts acylation followed by reduction is the preferred method for introducing the n-butyl group. wikipedia.org The aromatic precursor is first acylated with butanoyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) to form a ketone. byjus.comstudymind.co.uk This ketone is then reduced to the corresponding alkane. Common reduction methods include the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. wikipedia.org This sequence reliably installs the straight-chain butyl group.

The formation of the 1,4-benzenediol structure is a critical part of the synthesis.

Oxidation of Phenols : The most prevalent laboratory and industrial method for creating a hydroquinone is through the oxidation of a corresponding phenol (B47542). google.com An appropriately substituted phenol (in this case, 2-butyl-3,5,6-trimethylphenol) can be oxidized to its corresponding p-benzoquinone. This transformation is often accomplished using strong oxidizing agents.

Reduction of Quinones : Following oxidation, the resulting p-benzoquinone is reduced to yield the final hydroquinone. jackwestin.comgoogle.com This reduction is typically a high-yield reaction and can be achieved with a variety of reducing agents. orgsyn.org This two-step oxidation-reduction sequence is a robust and widely used method for accessing hydroquinone structures. jackwestin.com

Direct Hydroxylation : Another approach is the direct hydroxylation of a phenol. mdpi.com This involves introducing a second hydroxyl group onto the phenol ring, typically in the para position. This method often utilizes powerful oxidizing agents like hydrogen peroxide in the presence of specific catalysts. mdpi.com

Classical Synthetic Routes to Substituted Hydroquinones

Classical routes rely on well-established and predictable organic reactions, primarily oxidation-reduction sequences and electrophilic aromatic substitutions.

The conversion of a substituted phenol to a hydroquinone via a quinone intermediate is a cornerstone of benzenediol synthesis.

Oxidation Step : A phenol is oxidized to a p-benzoquinone. The choice of oxidant is crucial for achieving a good yield without causing unwanted side reactions or degradation of the alkyl substituents.

Reduction Step : The isolated quinone is then reduced. This step is generally straightforward and clean.

Table 2: Common Reagents for Oxidation-Reduction Sequence
StepReagent ClassSpecific ExamplesReference
Oxidation (Phenol → Quinone)Chromium-basedSodium dichromate (Na₂Cr₂O₇) in H₂SO₄ orgsyn.org
Nitroxide RadicalsFremy's Salt (Potassium nitrosodisulfonate, (KSO₃)₂NO) mdpi.com
PeroxidesHydrogen Peroxide (H₂O₂) with catalysts mdpi.com
Reduction (Quinone → Hydroquinone)DithionitesSodium dithionite (B78146) (Na₂S₂O₄) google.com
HydridesSodium borohydride (B1222165) (NaBH₄)
Catalytic HydrogenationH₂ gas with Palladium on Carbon (Pd/C) mdpi.com

Friedel-Crafts reactions are the classical method for attaching alkyl or acyl groups to aromatic rings, including phenols and hydroquinones. byjus.comstudymind.co.uk The reaction involves an electrophilic attack on the electron-rich aromatic ring. libretexts.org

Alkylation : This one-step process uses an alkyl halide and a Lewis acid catalyst. While direct, it has limitations, including the potential for carbocation rearrangement and polyalkylation, where multiple alkyl groups are added. libretexts.orgtandfonline.com The presence of the hydroxyl group in phenols activates the ring, making it highly susceptible to substitution.

Acylation : This method uses an acyl halide or anhydride (B1165640) with a Lewis acid catalyst. wikipedia.org A key advantage is that the product, a ketone, is deactivated towards further substitution, preventing polyacylation. libretexts.org The acyl group can then be reduced to the desired alkyl group, providing a more controlled route for introducing straight-chain substituents like the n-butyl group.

Table 3: Comparison of Friedel-Crafts Alkylation vs. Acylation-Reduction
FeatureDirect AlkylationAcylation followed by Reduction
Number of StepsOneTwo
Carbocation RearrangementCommon problem, can lead to isomeric productsNot possible, acylium ion is stable
Poly-substitutionCan be difficult to control as the product is often more reactive than the starting materialAvoided, as the ketone product is deactivated to further reaction
CatalystLewis acids (e.g., AlCl₃, FeCl₃)Lewis acids (e.g., AlCl₃) for acylation; various reagents for reduction

Advanced Synthetic Approaches

Modern synthetic chemistry offers more sophisticated methods that can provide higher selectivity or milder reaction conditions.

Catalytic Hydroxylation of Phenols : Advanced catalytic systems have been developed for the direct hydroxylation of phenols to produce hydroquinones. These methods are often considered "greener" alternatives to classical stoichiometric oxidants. For instance, hydrogen peroxide can be used as the oxidant in conjunction with catalysts like titanium silicalite-1 (TS-1) or iron-containing zeolites such as Fe-MCM-41. mdpi.com These approaches aim to improve selectivity for the desired para-hydroxylated product.

Thiele-Winter Acetoxylation : This reaction provides a method for converting a p-benzoquinone into a hydroxyhydroquinone derivative. mdpi.comresearchgate.net The quinone reacts with acetic anhydride in the presence of an acid catalyst (e.g., H₂SO₄ or BF₃) to form a 1,2,4-triacetoxybenzene (B1630906) derivative. Subsequent hydrolysis yields the hydroxyhydroquinone. mdpi.com While a classical reaction, its application in complex, multi-step syntheses to strategically introduce hydroxyl groups represents an advanced tactic.

Organometallic Cross-Coupling : While not a direct route to the target molecule, modern cross-coupling reactions could be employed to construct highly substituted precursors. For example, a suitably halogenated and protected benzenediol could undergo Suzuki or Kumada coupling to introduce the butyl group, offering high control over the substitution pattern.

Catalytic Methods for Selective Functionalization

The selective functionalization of phenolic compounds is a cornerstone of modern synthetic chemistry, offering efficient pathways to complex molecules. Transition-metal catalysis, in particular, has emerged as a powerful tool for C–H bond functionalization, allowing for the direct introduction of substituents onto an aromatic ring. acs.org These methods provide an advantage over classical approaches (like Friedel-Crafts alkylation) by offering greater control and milder reaction conditions.

Several catalytic strategies could be envisioned for the synthesis of the target molecule or its precursors:

Rhodium-Catalyzed C–H/Diazo Coupling: This method can be employed for the synthesis of polysubstituted phenols. zendy.io A rhodium(III) catalyst can facilitate the coupling of a phenol with a diazo compound, leading to the formation of new carbon-carbon bonds. researchgate.net

Copper-Catalyzed C–H Bond Functionalization: Copper catalysts have been shown to be highly effective for the ortho-C–H bond functionalization of free phenols. nih.gov This approach could be used to introduce substituents adjacent to the hydroxyl groups of a hydroquinone precursor.

Palladium-Catalyzed Aerobic Oxidation: Palladium catalysts, using molecular oxygen as the terminal oxidant, can be used for the oxidative carbonylation of C–H bonds in phenols to produce p-hydroxybenzoates. nih.gov While not a direct alkylation, this demonstrates the capacity for catalytic functionalization at the para-position relative to a hydroxyl group.

These catalytic systems are instrumental in building molecular complexity with precision. The table below summarizes some relevant catalytic approaches for phenol functionalization.

Table 1: Exemplary Catalytic Methods for Phenol Functionalization

Catalyst SystemReaction TypeTarget PositionPotential ApplicationReference
Rhodium(III) complexesC–H/Diazo Coupling & AnnulationVariousSynthesis of polysubstituted phenol cores researchgate.net, zendy.io
Copper complexesC–H Bond Functionalizationortho to -OHIntroduction of substituents adjacent to hydroxyl groups nih.gov
Palladium complexes / O₂Aerobic Oxidative Carbonylationpara to -OHFunctionalization of the aromatic ring nih.gov
Indium(III) triflateC–H Allylationortho or para to -OHIntroduction of allyl groups, which can be further modified nih.gov

Stereoselective and Regioselective Synthesis Considerations

For a molecule like this compound, which lacks chiral centers, stereoselectivity is not a concern for the final structure. However, the placement of the five substituents on the benzene ring makes regioselectivity a critical challenge. The synthesis must control precisely where each group is attached.

The regiochemical outcome of electrophilic aromatic substitution reactions is governed by the directing effects of the substituents already present on the ring. The hydroxyl (-OH) and methyl (-CH₃) groups are both activating and ortho, para-directing. In a precursor like trimethylhydroquinone, all available positions on the ring are heavily influenced by these groups.

Key regioselective considerations include:

Directing Group Influence : The two hydroxyl groups and three methyl groups would strongly direct an incoming electrophile (such as a butyl cation or its equivalent in a Friedel-Crafts reaction) to the remaining unsubstituted carbon.

Steric Hindrance : The multiple alkyl groups create significant steric congestion. This crowding can prevent reaction at certain positions, even if they are electronically favored. For example, introducing the butyl group as the final step onto a 2,3,5-trimethylbenzene-1,4-diol precursor would be sterically hindered. A more plausible route might involve the alkylation of a less substituted precursor, followed by subsequent functionalization.

The interplay between electronic directing effects and steric hindrance is paramount in designing a successful synthesis.

Table 2: Directing Effects of Substituents on an Aromatic Ring

Substituent GroupTypeDirecting Effect
Hydroxyl (-OH)Activatingortho, para
Methyl (-CH₃)Activatingortho, para
Butyl (-C₄H₉)Activatingortho, para

Purification and Isolation Techniques for this compound

Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and various byproducts. A multi-step purification process is therefore essential to isolate this compound in high purity.

Chromatographic Separations

Flash column chromatography is a fundamental technique for the purification of organic compounds in a laboratory setting. orgsyn.org This method separates molecules based on their differential adsorption to a stationary phase (typically silica (B1680970) gel) and their solubility in a mobile phase (the eluent).

For a polar molecule like a substituted hydroquinone, the following conditions are typical:

Stationary Phase : Silica gel is the most common choice. Its polar surface interacts strongly with polar functional groups like hydroxyls.

Mobile Phase (Eluent) : A mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is used. reddit.com The ratio is optimized to achieve good separation; for hydroquinones, a higher proportion of the polar solvent is generally required to move the compound down the column at a reasonable rate. The separation of phenol, hydroquinone, and phloroglucinol (B13840) has been demonstrated using liquid chromatography, where the elution order is related to polarity. researchgate.net

Table 3: Typical Conditions for Chromatographic Purification of Phenolic Compounds

ParameterDescriptionTypical Choice for Hydroquinones
Technique Flash Column ChromatographyStandard for lab-scale purification.
Stationary Phase The solid adsorbent.Silica Gel (SiO₂).
Mobile Phase The solvent system that elutes the sample.Heptane/Ethyl Acetate or Hexane/Acetone mixture.
Eluent Polarity Adjusted based on sample polarity.Moderately polar to polar, depending on substitution.
Monitoring Thin-Layer Chromatography (TLC)Used to determine the optimal solvent system and track fraction collection.

Recrystallization and Precipitation Methods

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller amounts, remain dissolved in the cold solvent (the mother liquor). mnstate.edu

Choosing the right solvent is crucial. An ideal solvent should:

Dissolve the compound completely when hot.

Dissolve the compound poorly or not at all when cold.

Either dissolve impurities well at all temperatures or not at all.

Be chemically inert and have a boiling point lower than the melting point of the compound.

Often, a single solvent is not ideal, and a mixed solvent system is employed. mnstate.edu In this technique, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise to the hot solution until it becomes cloudy (the saturation point). Upon cooling, crystals form. rochester.edu

Table 4: Common Solvent Pairs for Recrystallization of Polar Organic Compounds

"Good" Solvent (High Solubility)"Bad" Solvent (Low Solubility)CommentsReference
EthanolWaterA very common and effective pair for moderately polar compounds. rochester.edu, mnstate.edu
AcetoneWaterUseful for a wide range of organic solids. reddit.com
Ethyl AcetateHeptane / HexaneA versatile system for compounds of intermediate polarity. reddit.com
DichloromethaneHeptane / HexaneGood for less polar compounds, but effective for inducing crystallization. reddit.com
TolueneLigroin / HexaneSuitable for aromatic compounds. mnstate.edu

Spectroscopic and Analytical Characterization of 2 Butyl 3,5,6 Trimethylbenzene 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For 2-Butyl-3,5,6-trimethylbenzene-1,4-diol, both ¹H and ¹³C NMR would provide crucial information about its proton and carbon framework, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) would be influenced by the electron density around the protons.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityIntegration
Hydroxyl (-OH)Broad singlets2H
Butyl chain (-CH₂)2.5 - 2.7t2H
Butyl chain (-CH₂)1.4 - 1.6m2H
Butyl chain (-CH₂)1.3 - 1.5m2H
Butyl chain (-CH₃)0.9 - 1.0t3H
Methyl (-CH₃)2.1 - 2.3s9H

Note: This is a predicted table. Actual experimental values may vary.

The aromatic protons are absent as the benzene (B151609) ring is fully substituted. The hydroxyl protons would likely appear as a broad singlet, and its chemical shift could be concentration-dependent. The butyl group would show a characteristic pattern of a triplet for the terminal methyl group, a triplet for the methylene (B1212753) group adjacent to the aromatic ring, and multiplets for the other two methylene groups. The three methyl groups on the benzene ring would likely appear as a single sharp singlet due to their chemical equivalence.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environment.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
C-OH145 - 155
C-Butyl120 - 130
C-CH₃115 - 125
Butyl -CH₂-25 - 35
Butyl -CH₂-20 - 30
Butyl -CH₂-20 - 30
Butyl -CH₃10 - 15
Ring -CH₃10 - 15

Note: This is a predicted table. Actual experimental values may vary.

The spectrum would be expected to show signals for the two types of aromatic carbons bonded to the hydroxyl groups, the carbon attached to the butyl group, and the carbons attached to the methyl groups. The four carbons of the butyl group and the three carbons of the ring-bound methyl groups would also give distinct signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is ionized by a high-energy electron beam, which often leads to fragmentation. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₃H₂₀O₂ = 208.30 g/mol ).

A prominent fragmentation pathway would likely involve the loss of a propyl group (C₃H₇) from the butyl chain via benzylic cleavage, resulting in a significant peak at m/z 165. Another possible fragmentation would be the loss of a methyl group (CH₃), leading to a peak at m/z 193.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula. For this compound (C₁₃H₂₀O₂), the expected exact mass would be approximately 208.1463. This high-resolution measurement would confirm the elemental composition and differentiate it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. openaccesspub.org This method is highly suitable for the analysis of substituted hydroquinones like this compound, providing information on molecular weight and structure.

In a typical LC-MS analysis, the compound is first separated on a chromatographic column. For molecules of this type, reverse-phase chromatography is common, utilizing a nonpolar stationary phase and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with additives like formic acid to facilitate protonation for positive ion mode mass spectrometry. sielc.com

Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, which can be operated in either positive or negative ion mode. In positive ion mode, the quasi-molecular ion [M+H]⁺ would be expected, while in negative ion mode, the [M-H]⁻ ion would be observed.

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z), confirming the molecular weight of the parent compound. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions. For this compound, fragmentation would likely involve cleavage of the butyl group and loss of methyl groups.

Table 1: Representative LC-MS Parameters for Analysis

Parameter Description
Chromatography System UPLC or HPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Scan Range m/z 50 - 500
Expected Parent Ion [M+H]⁺ m/z 223.16

| Expected Parent Ion [M-H]⁻ | m/z 221.15 |

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels of the chemical bonds. The resulting IR spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups.

For this compound, the spectrum would be characterized by several key absorption bands. The two hydroxyl (-OH) groups on the benzene ring would give rise to a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, with the broadness resulting from hydrogen bonding. The C-O stretching vibrations of the phenol (B47542) groups would appear in the 1200-1260 cm⁻¹ region.

The aliphatic C-H bonds of the butyl and trimethyl substituents would show stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). Aromatic C-H stretching vibrations would be observed at wavenumbers slightly above 3000 cm⁻¹. The presence of the aromatic ring is further confirmed by C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Table 2: Predicted Infrared (IR) Absorption Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretching 3200 - 3600 Strong, Broad
Aromatic C-H Stretching 3000 - 3100 Medium
Aliphatic C-H Stretching 2850 - 2960 Strong
Aromatic C=C Ring Stretching 1450 - 1600 Medium-Strong
Aliphatic C-H Bending 1375 - 1465 Medium
Phenolic C-O Stretching 1200 - 1260 Strong

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.

For this compound, the Raman spectrum would provide confirmatory structural information. The aromatic C=C ring stretching vibrations, which are often strong in IR, would also be prominent in the Raman spectrum, typically appearing in the 1580-1620 cm⁻¹ region. The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, would produce a strong and sharp band around 1000 cm⁻¹.

Aliphatic and aromatic C-H stretching vibrations are also observable in the Raman spectrum in the 2800-3100 cm⁻¹ range. Raman spectroscopy can be particularly useful for analyzing samples in aqueous media, as water is a weak Raman scatterer. researchgate.net

Table 3: Predicted Raman Shifts

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Aliphatic/Aromatic C-H Stretching 2800 - 3100 Strong
Aromatic C=C Ring Stretching 1580 - 1620 Strong
Aliphatic C-H Bending 1440 - 1460 Medium
Aromatic Ring Ring Breathing ~1000 Strong, Sharp

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for determining its concentration in a sample.

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. For polar compounds like phenols, derivatization (e.g., silylation) of the hydroxyl groups is often performed to increase volatility and improve peak shape. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

The retention time of this compound would be influenced by its molecular weight and the polarity of the stationary phase. On a nonpolar column (e.g., DB-5), elution order is generally related to boiling point, with larger alkyl substituents increasing the retention time. researchgate.netchem-agilent.com

When coupled with a mass spectrometer (GC-MS), the technique provides not only separation but also structural identification. Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic mass spectrum. For this compound, the molecular ion peak (M⁺) at m/z 222 would be expected. Key fragmentation pathways would likely include:

Benzylic cleavage: Loss of a propyl radical (•C₃H₇) from the butyl group, leading to a stable ion at m/z 179.

Alpha-cleavage: Loss of a methyl radical (•CH₃) from a ring methyl group or the butyl chain, resulting in an ion at m/z 207.

McLafferty rearrangement: If applicable, this could lead to the loss of butene (C₄H₈), producing an ion at m/z 166.

Table 4: Typical GC and GC-MS Conditions

Parameter Description
GC System Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer
Column Capillary column, e.g., DB-5 or HP-5 (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program e.g., 100 °C hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Ionization Electron Ionization (EI) at 70 eV

| Expected Fragments (m/z) | 222 (M⁺), 207, 179, 166 |

High-Performance Liquid Chromatography (HPLC) and its higher-resolution version, Ultra-Performance Liquid Chromatography (UPLC), are the most common methods for the purity determination and quantitative analysis of non-volatile or thermally sensitive compounds like this compound.

The most widely used mode is reverse-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a gradient of water and acetonitrile or methanol). sielc.com Separation is based on the differential partitioning of the analyte between the two phases. The presence of the butyl and trimethyl groups gives the molecule significant hydrophobic character, leading to good retention on a C18 column.

Detection is commonly achieved using an ultraviolet (UV) detector, as the benzene ring possesses a strong chromophore that absorbs UV light. A diode array detector (DAD) or photodiode array (PDA) detector can be used to obtain the UV spectrum of the eluting peak, which aids in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration. The high accuracy and precision of HPLC and UPLC make them ideal for quality control applications. mdpi.com

Table 5: Representative HPLC/UPLC Conditions for Analysis

Parameter Description
Chromatography System HPLC or UPLC
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm for HPLC; 2.1 x 50 mm, 1.8 µm for UPLC)
Mobile Phase Gradient elution with Water (A) and Acetonitrile (B)
Detector UV-Vis, DAD, or PDA (e.g., detection at 280 nm)
Column Temperature 25 - 40 °C
Flow Rate 0.8 - 1.2 mL/min (HPLC); 0.3 - 0.6 mL/min (UPLC)

| Application | Purity assessment, quantitative analysis, impurity profiling |

X-ray Crystallography for Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of publicly available X-ray crystallography data for the specific compound this compound. While the solid-state structure of molecules is crucial for understanding their physical and chemical properties, it appears that this particular derivative of trimethylbenzene-1,4-diol has not been the subject of single-crystal X-ray diffraction studies, or at least, the results of such studies have not been published in accessible literature.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This data includes bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, crystallographic studies elucidate the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and van der Waals forces that govern the macroscopic properties of the solid material.

In the absence of specific crystallographic data for this compound, a detailed analysis of its solid-state structure, including data tables of atomic coordinates, bond lengths, and crystal packing parameters, cannot be provided. The scientific community awaits future research that may include the synthesis of single crystals of this compound and their subsequent analysis by X-ray diffraction to fully characterize its solid-state architecture.

Reactivity and Reaction Mechanisms of 2 Butyl 3,5,6 Trimethylbenzene 1,4 Diol

Redox Chemistry and Oxidation Pathways

The redox chemistry of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol is primarily characterized by its oxidation to quinone derivatives. The presence of two hydroxyl groups on the benzene (B151609) ring makes it a hydroquinone (B1673460) derivative, which are readily oxidized.

The oxidation of this compound yields the corresponding 2-butyl-3,5,6-trimethyl-1,4-benzoquinone. This transformation is a common reaction for hydroquinones and can be achieved using various oxidizing agents. libretexts.org The reaction involves the removal of two protons and two electrons from the hydroquinone.

The general mechanism for the oxidation of a hydroquinone to a quinone is a facile process due to the stability of the resulting conjugated dicarbonyl system. libretexts.org Milder oxidizing agents are generally preferred for this transformation to avoid over-oxidation or degradation of the molecule. libretexts.org For instance, the oxidation of phenols and their derivatives to quinones can be catalyzed by metal complexes, such as those containing cobalt, in the presence of oxygen. libretexts.org Studies on the oxidation of similar substituted phenols, like 2,3,6-trimethylphenol (B1330405), have shown that molecular oxygen can be used as an effective oxidant in the presence of appropriate catalysts. researchgate.net

The redox potential of this conversion is influenced by the nature and position of the substituents on the aromatic ring. The electron-donating alkyl groups (butyl and methyl) on this compound increase the electron density of the ring, which can affect the ease of oxidation compared to unsubstituted hydroquinone.

A summary of common oxidizing agents used for the conversion of hydroquinones to quinones is presented in the table below.

Oxidizing AgentReaction Conditions
Chromic acidOften leads to complex mixtures, not synthetically useful for phenols with unsubstituted para-positions. libretexts.org
Fremy's saltA milder oxidant, generally preferred for this conversion. libretexts.org
Salcomine (a cobalt complex)Catalyzes the oxidation of substituted phenols to p-quinones in the presence of oxygen. libretexts.org
Molecular Oxygen with catalystCan be used for the selective oxidation of alkylated phenols. researchgate.net

Hydroquinones, including this compound, are susceptible to auto-oxidation, which is a spontaneous oxidation that occurs in the presence of oxygen at ambient temperatures. wikipedia.org This process is a free-radical chain reaction that leads to the gradual degradation of the compound. wikipedia.org The mechanism of auto-oxidation typically involves three stages: initiation, propagation, and termination. wikipedia.org

The initiation step involves the formation of a radical species. For hydroquinones, this can be initiated by light, heat, or the presence of metal ions. The propagation phase involves the reaction of the organic radical with molecular oxygen to form a peroxy radical, which can then abstract a hydrogen atom from another hydroquinone molecule to form a hydroperoxide and a new radical. wikipedia.org

The auto-oxidation of hydroquinones in alkaline solutions is a complex process that can be influenced by factors such as pH and the presence of catalysts. ut.ac.ir The oxidation proceeds through an intermediate semiquinone radical. ut.ac.ir In some cases, superoxide-driven hydroquinone auto-oxidation is a significant pathway for the generation of reactive oxygen species. nih.gov

The degradation of this compound through auto-oxidation ultimately leads to the formation of the corresponding quinone and other degradation products. The sterically hindered nature of the molecule, due to the butyl and trimethyl substituents, may influence the rate of auto-oxidation.

Electrophilic Aromatic Substitution Reactions

The hydroxyl and alkyl groups of this compound are strong activating groups and ortho-, para-directors for electrophilic aromatic substitution. However, since all the positions on the ring are substituted, electrophilic aromatic substitution would involve the displacement of one of the existing substituents, which is generally not a favorable process under standard conditions. For the purpose of this article, we will discuss the expected reactivity based on the directing effects of the substituents on a hypothetical unsubstituted position. The hydroxyl groups are powerful activating groups, making the aromatic ring highly nucleophilic and prone to substitution. libretexts.orgbyjus.com

Phenols are highly reactive towards halogenation, often not requiring a Lewis acid catalyst. byjus.com The reaction of phenols with bromine water typically leads to polysubstitution, forming tribromophenol as a white precipitate. byjus.com To achieve monosubstitution, less polar solvents and lower temperatures are generally employed. byjus.com Given the high activation of the ring in this compound, halogenation would be expected to be a facile process. However, the lack of an available hydrogen atom on the ring means that a direct halogenation would not proceed via the typical electrophilic aromatic substitution mechanism. Any halogenation would likely involve substitution of one of the alkyl groups, which would require more drastic conditions.

Nitration: Phenols react with dilute nitric acid at low temperatures to yield a mixture of ortho- and para-nitrophenols. byjus.com With concentrated nitric acid, the reaction is more vigorous and can lead to the formation of 2,4,6-trinitrophenol (picric acid). byjus.com The hydroxyl groups in this compound would strongly favor nitration. A study on the nitration of 2-nitro-1,4-di-t-butylbenzene showed that dinitro derivatives could be formed, indicating that even with bulky substituents, further substitution is possible. researchgate.net

Sulfonation: The sulfonation of phenols is a reversible reaction. wikipedia.org At lower temperatures, the ortho-isomer is favored, while at higher temperatures, the para-isomer is the major product. mlsu.ac.in Similar to other electrophilic aromatic substitution reactions, the sulfonation of this compound would be directed by the activating groups. However, the steric hindrance from the butyl and trimethyl groups would likely play a significant role in the regioselectivity of the reaction, assuming a position was available for substitution.

Mechanistic Studies of Reaction Kinetics and Thermodynamics:No kinetic or thermodynamic data for any reaction involving this compound has been published in the reviewed literature.

Without dedicated studies on this compound, any discussion of its reactivity would be purely speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Studies of 2 Butyl 3,5,6 Trimethylbenzene 1,4 Diol

Molecular Geometry Optimization and Conformation Analysis

A computational analysis of this compound would begin with molecular geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process involves using quantum chemical methods to find the lowest energy structure, or ground-state conformation. For a flexible molecule like 2-Butyl-3,5,6-trimethylbenzene-1,4-diol, which has a rotatable butyl group and hydroxyl groups, a conformation analysis would be necessary. This involves exploring the potential energy surface to identify various stable conformers (local energy minima) and the transition states that connect them. The relative stability of different conformations is influenced by steric hindrance between the butyl and methyl groups, as well as potential intramolecular hydrogen bonding between the hydroxyl groups. Such studies on related substituted hydroquinones have been performed to understand how conformational flexibility impacts biological activity. ijbbb.orgijbbb.org

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of molecules. scielo.org.za For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to calculate various electronic properties. researchgate.net These properties include the total energy, dipole moment, and the distribution of electron density, which provides insights into the molecule's polarity and reactivity. The calculated charge distribution would highlight the electron-rich and electron-poor regions of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. scielo.org.zaresearchgate.net A small energy gap suggests that the molecule is more reactive. For this hydroquinone (B1673460) derivative, the analysis would likely show the HOMO localized on the electron-rich benzene (B151609) ring and hydroxyl groups, indicating these are the primary sites for electrophilic attack.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties. For instance, after geometry optimization, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental data to validate the calculated structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are invaluable for confirming the molecular structure. UV-Vis spectra, which are related to electronic transitions between molecular orbitals, can also be predicted using methods like Time-Dependent DFT (TD-DFT).

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to explore potential chemical reactions involving this compound. This involves mapping the potential energy surface for a proposed reaction, such as its oxidation to the corresponding quinone, which is a characteristic reaction for hydroquinones. This analysis identifies the structures of reactants, products, and any intermediates. Crucially, it locates the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. While experimental studies have examined the reactions of similar compounds like 2,3,5,6-trimethylbenzene-1,4-diol, specific computational modeling of these pathways for the butyl-substituted variant is not documented. researchgate.net

Intermolecular Interactions and Hydrogen Bonding Networks

The two hydroxyl groups on the benzene ring are capable of acting as both hydrogen bond donors and acceptors. This allows this compound to form extensive hydrogen bonding networks in its solid state or in solution. Computational studies can model these interactions between multiple molecules. Such analyses can predict the geometry and strength of these hydrogen bonds, which govern the compound's crystal packing and physical properties like melting point and solubility. Studies on other diols and substituted phenols have demonstrated the importance of O-H···O hydrogen bonds in forming stable crystalline structures. nih.gov

Chemical Transformations and Derivative Synthesis of 2 Butyl 3,5,6 Trimethylbenzene 1,4 Diol

Synthesis of Ether and Ester Derivatives

The presence of two hydroxyl groups on the benzene (B151609) ring of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol suggests that it can readily undergo etherification and esterification reactions, common pathways for modifying phenolic compounds.

Theoretically, ether derivatives could be synthesized through Williamson ether synthesis. This would involve deprotonating the hydroxyl groups with a suitable base, such as sodium hydride, to form a phenoxide intermediate, which would then react with an alkyl halide. The choice of alkyl halide would determine the nature of the resulting ether.

Esterification would typically proceed via reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base or an acid catalyst. For instance, reaction with acetyl chloride in the presence of pyridine (B92270) would be expected to yield the corresponding diacetate ester. The bulky butyl and trimethyl substitutions on the aromatic ring might introduce steric hindrance, potentially requiring more forcing reaction conditions compared to less substituted phenols.

Formation of Conjugates and Polymeric Structures

At present, there is no specific information available in the scientific literature regarding the formation of conjugates or polymeric structures derived from this compound. However, based on the chemistry of similar hydroquinone (B1673460) and phenol (B47542) derivatives, several possibilities can be postulated.

The diol functionality of this compound makes it a potential monomer for the synthesis of polyesters and polyethers through condensation polymerization. For example, reaction with a dicarboxylic acid or its derivative could lead to the formation of a polyester (B1180765) chain. Similarly, reaction with a diepoxide or a dihalide could yield a polyether. The specific properties of such polymers would be influenced by the butyl and trimethyl substituents on the benzene ring.

Derivatization for Enhanced Stability or Reactivity

The derivatization of phenolic compounds is a common strategy to enhance their stability or modify their reactivity. For this compound, the hydroxyl groups are the primary sites for such modifications.

To enhance stability, particularly against oxidation, the hydroxyl groups could be converted into more stable ether or ester functionalities, as discussed previously. This "capping" of the hydroxyl groups can protect the molecule from undesired side reactions.

Conversely, to enhance reactivity for specific applications, the hydroxyl groups could be converted into better leaving groups, such as tosylates or triflates. This would facilitate nucleophilic substitution reactions at the phenolic positions, although such reactions are generally more challenging on aromatic rings.

Elucidation of Novel Derivatives for Material Science Applications

While no novel derivatives of this compound for material science applications have been reported, its structure suggests potential as a building block for various materials. The rigid aromatic core, combined with the potential for derivatization at the hydroxyl groups, could be exploited in the design of liquid crystals, high-performance polymers, or organic electronic materials. The alkyl substituents would likely influence the solubility and processing characteristics of any resulting materials. Further research is necessary to explore these possibilities.

In Vitro Biological Interactions and Degradation Pathways of 2 Butyl 3,5,6 Trimethylbenzene 1,4 Diol

Investigation of Degradation Kinetics in Biological Media

The stability of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol in various biological media is a critical parameter for the design and interpretation of in vitro studies. As a substituted hydroquinone (B1673460), its degradation is anticipated to be influenced by factors such as pH, oxygen content, and the presence of metallic ions, which can catalyze oxidation.

Hydroquinones are known to undergo autooxidation, a process that can be accelerated in neutral or alkaline aqueous solutions, typical of many biological buffers and cell culture media. The degradation of hydroquinone and its derivatives often follows first-order kinetics, particularly in the context of autooxidation where the rate of degradation is proportional to the concentration of the hydroquinone.

To provide a comprehensive understanding, the following interactive data table illustrates hypothetical degradation kinetic parameters for this compound in common biological media, based on the behavior of analogous compounds.

Interactive Data Table 1: Hypothetical Degradation Kinetics of this compound in Biological Media at 37°C

Biological MediumHalf-life (t½) (hours)Rate Constant (k) (h⁻¹)Degradation Mechanism
Phosphate-Buffered Saline (PBS)120.0578Autooxidation
Dulbecco's Modified Eagle Medium (DMEM)80.0866Catalyzed Oxidation
Fetal Bovine Serum (FBS)40.1733Enzymatic Degradation

Identification and Characterization of Degradation Products

The degradation of this compound is expected to yield several products, primarily through oxidation of the hydroquinone moiety to the corresponding benzoquinone. This transformation is a common pathway for hydroquinones and can be initiated by enzymatic or non-enzymatic processes.

The primary degradation product is likely to be 2-Butyl-3,5,6-trimethyl-p-benzoquinone . This occurs through a two-electron oxidation of the parent compound. The formation of this benzoquinone can be a critical factor in the biological activity and potential toxicity observed in in vitro systems.

Further degradation or reaction of the benzoquinone intermediate can lead to the formation of other products. For instance, in the presence of nucleophiles such as glutathione, which is abundant in many biological systems, the benzoquinone can form adducts. While specific metabolites for the target compound are not documented, studies on the related compound tert-butylhydroquinone (B1681946) (TBHQ) have identified sulfate (B86663) and glucuronide conjugates as major metabolites in vivo. These conjugation reactions represent a detoxification pathway.

The following interactive data table summarizes the potential degradation products of this compound and their likely methods of characterization.

Interactive Data Table 2: Potential Degradation Products and Their Characterization

Degradation ProductChemical FormulaMethod of FormationAnalytical Characterization
2-Butyl-3,5,6-trimethyl-p-benzoquinoneC₁₃H₁₈O₂OxidationLC-MS, GC-MS, NMR Spectroscopy
Semiquinone RadicalC₁₃H₁₉O₂•One-electron oxidationElectron Spin Resonance (ESR)
Dimerized ProductsC₂₆H₃₄O₄Radical couplingMass Spectrometry, NMR Spectroscopy

Cross-Contamination Phenomena in High-Throughput In Vitro Systems

High-throughput screening (HTS) assays, often conducted in 96-well or higher density plates, are susceptible to cross-contamination, which can lead to erroneous results. For a lipophilic compound such as this compound, the risk of well-to-well contamination can be significant.

The primary mechanisms of cross-contamination in multi-well plates include:

Aerosol Formation: During liquid handling steps, aerosols can be generated and transferred between wells.

Shared Plate Sealers: The use of a single plate sealer for all wells can lead to the transfer of volatile or aerosolized compounds.

Improper Pipetting Techniques: Contact between pipette tips and well contents can carry over material to subsequent wells.

Studies have shown that well-to-well contamination is more prevalent in plate-based extraction methods compared to single-tube extractions and is particularly problematic for low-biomass samples. escholarship.orgresearchhub.com The physical proximity of wells in a 96-well plate facilitates this phenomenon. escholarship.orgresearchhub.com

The following interactive data table outlines the risks and mitigation strategies for cross-contamination of lipophilic compounds in HTS.

Interactive Data Table 3: Cross-Contamination Risks and Mitigation in 96-Well Plates

Risk FactorMechanismMitigation Strategy
High LipophilicityAdherence to plastic surfacesUse of low-binding plates; pre-treatment of plates
VolatilityVapor phase transferUse of individual well seals; adequate ventilation
Automated Liquid HandlingAerosol generationOptimization of dispensing speed and height; use of barrier tips
Manual PipettingTip contaminationChanging tips for each well; careful technique to avoid splashing

Mechanisms of Interaction with Biological Components (e.g., proteins, enzymes, membranes)

The biological effects of this compound are mediated through its interactions with various cellular components. As a lipophilic molecule, it is expected to readily partition into cellular membranes, potentially altering their fluidity and function.

Interaction with Proteins: The binding of small molecules to proteins, particularly abundant ones like serum albumin, can significantly affect their bioavailability and activity in in vitro assays. The lipophilicity of a drug is a key factor influencing its protein binding, with more lipophilic compounds generally exhibiting higher binding. The interaction is often driven by hydrophobic forces and hydrogen bonding.

Interaction with Enzymes: Hydroquinones and their benzoquinone derivatives are known to interact with a variety of enzymes. For instance, hydroquinones can act as substrates or inhibitors for enzymes such as tyrosinase and myeloperoxidase. nih.gov The oxidation of hydroquinones by myeloperoxidase is a key area of study, with some hydroquinone derivatives showing inhibitory effects on this enzyme. nih.gov

Interaction with Membranes: The butyl and trimethyl substitutions on the benzene (B151609) ring of this compound contribute to its lipophilicity. This property suggests that the compound can intercalate into the lipid bilayers of cell membranes, which may disrupt membrane-associated processes.

The following interactive data table summarizes the potential interactions of this compound with biological components.

Interactive Data Table 4: Potential Interactions with Biological Components

Biological ComponentType of InteractionPotential Consequence
Serum AlbuminNon-covalent binding (hydrophobic)Reduced free concentration in media
MyeloperoxidaseSubstrate/InhibitorModulation of inflammatory pathways
TyrosinaseInhibitorAlteration of melanin (B1238610) synthesis pathways
Cellular MembranesIntercalation into lipid bilayerAltered membrane fluidity and function

Strategies for Mitigating Degradation in In Vitro Assays

The inherent instability of this compound in biological media necessitates the implementation of strategies to minimize its degradation during in vitro experiments to ensure accurate and reproducible results.

Several approaches can be employed to stabilize hydroquinone derivatives in aqueous solutions:

pH Control: Maintaining a slightly acidic pH can slow down the autooxidation of hydroquinones.

Addition of Antioxidants: The inclusion of other antioxidants, such as ascorbic acid or sulfites, can help to protect the primary compound from oxidation. For example, sodium metabisulfite (B1197395) and certain ascorbyl esters have been used to stabilize hydroquinone compositions.

Use of Chelating Agents: Metal ions can catalyze the oxidation of hydroquinones. The addition of chelating agents like EDTA can sequester these ions and reduce the rate of degradation. Citric acid has also been shown to stabilize hydroquinone solutions. google.com

Control of Oxygen Levels: Performing experiments under low-oxygen conditions can significantly reduce the rate of autooxidation.

Protection from Light: Photodegradation can be a contributing factor to the loss of some compounds. Conducting experiments in the dark or using amber-colored labware can mitigate this.

The following interactive data table provides a summary of strategies to mitigate the degradation of this compound in in vitro assays.

Interactive Data Table 5: Strategies for Mitigating Degradation

StrategyMechanism of ActionApplication in In Vitro Assays
pH AdjustmentReduces the rate of autooxidationBuffering media to a pH below 7.0
Addition of Ascorbic AcidActs as a sacrificial antioxidantCo-incubation with the test compound
Use of Sodium MetabisulfiteActs as a reducing agent and oxygen scavengerAddition to stock solutions and assay media
Inclusion of EDTAChelates catalytic metal ionsSupplementation of buffers and media
Anoxic ConditionsLimits the availability of oxygen for oxidationUse of anaerobic chambers or nitrogen gas

Future Research Directions

Development of Novel Synthetic Routes with Improved Atom Economy and Green Chemistry Principles

The synthesis of 2-Butyl-3,5,6-trimethylbenzene-1,4-diol presents an opportunity to apply the principles of green chemistry and atom economy. jocpr.comnih.gov Traditional methods for the synthesis of substituted hydroquinones often involve multi-step processes with the use of hazardous reagents and the generation of significant waste. nih.gov Future research should focus on developing novel, more sustainable synthetic routes.

One potential approach is the direct, selective alkylation and methylation of hydroquinone (B1673460) or related precursors. tandfonline.comgoogle.com Research into catalytic systems that can achieve high selectivity for the desired substitution pattern will be crucial. This could involve the use of solid acid catalysts, zeolites, or other heterogeneous catalysts that can be easily recovered and reused, minimizing waste. tandfonline.com

Furthermore, exploring one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, could significantly improve efficiency and reduce the environmental footprint of the synthesis. The development of such processes would be in line with the growing demand for sustainable chemical manufacturing.

A key metric for evaluating the sustainability of these new synthetic routes will be their atom economy, which measures the efficiency with which atoms from the starting materials are incorporated into the final product. jocpr.com The ideal synthetic route would be an addition reaction, which has a theoretical atom economy of 100%. researchgate.net

Exploration of Advanced Catalytic Applications

Given its structure as a hindered phenolic compound, this compound is a prime candidate for investigation as an antioxidant. nbinno.comvinatiorganics.comvinatiorganics.comamfine.compartinchem.com The presence of a butyl group and three methyl groups on the benzene (B151609) ring likely provides steric hindrance around the hydroxyl groups, which is a key feature of many effective antioxidants. nbinno.comvinatiorganics.com

Future research could explore its potential as a primary antioxidant for the stabilization of polymers, rubbers, and other materials susceptible to oxidative degradation. vinatiorganics.comamfine.com Its efficacy could be compared with that of commercially available antioxidants. Moreover, synergistic effects when combined with other stabilizers, such as phosphites or thioethers, could be investigated to develop highly effective antioxidant packages. amfine.com

Beyond its role as a stabilizer, the redox properties of the hydroquinone moiety suggest potential applications in catalysis. jackwestin.com The reversible oxidation to the corresponding quinone could be harnessed in catalytic cycles for various chemical transformations. Research in this area could uncover novel catalytic activities and expand the utility of this class of compounds.

In-depth Characterization of Short-Lived Intermediates

The antioxidant activity and potential catalytic applications of this compound are intrinsically linked to the formation of short-lived intermediates, such as semiquinone and phenoxy radicals. nbinno.compartinchem.comnih.govut.ac.ir A fundamental understanding of the formation, stability, and reactivity of these species is essential for elucidating reaction mechanisms and designing more effective molecules.

Advanced spectroscopic techniques, such as flash photolysis and time-resolved electron paramagnetic resonance (EPR) spectroscopy, could be employed to directly observe and characterize these transient intermediates. researchgate.net By studying the kinetics of their formation and decay, researchers can gain valuable insights into the antioxidant mechanism and factors influencing the compound's reactivity. ut.ac.ir This knowledge would be instrumental in the computational design of derivatives with enhanced performance.

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery and development of new molecules with desired properties. In the context of this compound, computational methods can be used to predict the properties of a wide range of its derivatives without the need for extensive experimental synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) studies could be conducted to establish a correlation between the molecular structure of derivatives and their antioxidant activity or other properties of interest. nih.govnih.govrsc.orgsciopen.com This would enable the in silico screening of virtual libraries of compounds to identify promising candidates for synthesis.

Furthermore, density functional theory (DFT) calculations can be used to investigate the electronic structure, bond dissociation energies of the O-H bonds, and the stability of the resulting radicals. This information is crucial for understanding the antioxidant mechanism at a molecular level and for the rational design of new derivatives with improved performance.

Investigation of Environmental Fate and Transformation Mechanisms (excluding toxicology)

As with any chemical compound that has the potential for widespread use, a thorough understanding of its environmental fate is crucial. Future research should focus on the abiotic and biotic degradation pathways of this compound. industrialchemicals.gov.aunih.govnih.govresearchgate.net

Studies on its biodegradability by relevant microorganisms in soil and water would provide insights into its persistence in the environment. nih.govdocumentsdelivered.comfrontiersin.orgnih.govidpublications.org Identifying the metabolic pathways and the resulting transformation products is a key aspect of this research. confex.com

Additionally, abiotic degradation processes such as photolysis and oxidation by reactive oxygen species in the atmosphere and aquatic environments should be investigated. industrialchemicals.gov.au This research will help to build a comprehensive picture of the environmental behavior of this compound and its potential transformation products.

Potential for Integration in Advanced Chemical Technologies

The unique combination of a hydroquinone core with bulky alkyl and methyl substituents suggests that this compound could be a valuable building block for advanced materials. nbinno.com Its di-functional nature allows for its incorporation into polymer backbones, potentially leading to the development of new polymers with enhanced thermal stability, antioxidant properties, or redox activity. rsc.org

For instance, it could be used as a monomer in the synthesis of polyesters, polycarbonates, or polyurethanes, imparting unique properties to these materials. Its potential application in the development of redox-active polymers for energy storage applications or as a component in conductive polymers could also be explored. mdpi.commdpi.com Furthermore, its antioxidant properties could be leveraged in the formulation of advanced coatings, adhesives, and sealants with extended service life. google.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.